molecular formula C11H18O2S B1608371 5-[2-(Ethylthio)propyl]-1,3-cyclohexanedione CAS No. 87476-15-1

5-[2-(Ethylthio)propyl]-1,3-cyclohexanedione

Cat. No. B1608371
CAS RN: 87476-15-1
M. Wt: 214.33 g/mol
InChI Key: LOCUWOGARRGULQ-UHFFFAOYSA-N
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Description

5-[2-(Ethylthio)propyl]-1,3-cyclohexanedione is a useful research compound. Its molecular formula is C11H18O2S and its molecular weight is 214.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-[2-(Ethylthio)propyl]-1,3-cyclohexanedione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[2-(Ethylthio)propyl]-1,3-cyclohexanedione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

87476-15-1

Product Name

5-[2-(Ethylthio)propyl]-1,3-cyclohexanedione

Molecular Formula

C11H18O2S

Molecular Weight

214.33 g/mol

IUPAC Name

5-(2-ethylsulfanylpropyl)cyclohexane-1,3-dione

InChI

InChI=1S/C11H18O2S/c1-3-14-8(2)4-9-5-10(12)7-11(13)6-9/h8-9H,3-7H2,1-2H3

InChI Key

LOCUWOGARRGULQ-UHFFFAOYSA-N

SMILES

CCSC(C)CC1CC(=O)CC(=O)C1

Canonical SMILES

CCSC(C)CC1CC(=O)CC(=O)C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2.53 g of metallic sodium were added to 100 ml of ethanol at room temperature. To this was then added 17.6 g of diethyl malonate, with stirring, and then 17.2 g of 6-ethylthio-3-hepten-2-one was added. The resulting mixture was then refluxed for four hours and then an aqueous sodium hydroxide solution, containing 9.5 g of sodium hydroxide in 75 ml of water, was added and the mixture refluxed for another two hours. The mixture was cooled to 50° C. and then acidified by the addition of concentrated hydrochloric acid. The mixture was then warm until decarboxylation was complete and then evaporated to a liquid residue. The residue was mixed with ethyl ether, washed with water, and evaporated to a brown liquid. The liquid was base, acid extracted affording 5-(2-ethylthiopropyl) cyclohexane-1,3-dione.
Quantity
2.53 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
17.6 g
Type
reactant
Reaction Step Two
Quantity
17.2 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
9.5 g
Type
reactant
Reaction Step Four
Name
Quantity
75 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

The ester product of Example 1 (0.70 g, 2.4 mmole) was dissolved in 15 ml of methanol and 1 ml of 2N NaOH and heated to reflux for 21/2 hours. The mixture was maintained at room temperature overnight. Methanol was evaporated, and the residue partitioned between about 30 ml of toluene and about 30 ml of aqueous HCl. The toluene extract was dried over sodium sulfate and evaporated to give 0.35 g (66.8%) of product as a yellow solid which was identical with an authentic sample. This target product was further identified by NMR.
Name
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Yield
66.8%

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